molecular formula C16H13NO4 B14155659 Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate CAS No. 556007-08-0

Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate

Cat. No.: B14155659
CAS No.: 556007-08-0
M. Wt: 283.28 g/mol
InChI Key: PYMMRIYJZXWQKM-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with methyl 2-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide
  • Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate

Uniqueness

Methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate is unique due to its specific benzoxazine structure, which imparts distinct chemical and physical properties

Properties

CAS No.

556007-08-0

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-(4-oxo-2,3-dihydro-1,3-benzoxazin-2-yl)benzoate

InChI

InChI=1S/C16H13NO4/c1-20-16(19)11-8-6-10(7-9-11)15-17-14(18)12-4-2-3-5-13(12)21-15/h2-9,15H,1H3,(H,17,18)

InChI Key

PYMMRIYJZXWQKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2

solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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